1-Naphthalenesulfonyl fluoride

Catalog No.
S3339599
CAS No.
317-55-5
M.F
C10H7FO2S
M. Wt
210.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Naphthalenesulfonyl fluoride

CAS Number

317-55-5

Product Name

1-Naphthalenesulfonyl fluoride

IUPAC Name

naphthalene-1-sulfonyl fluoride

Molecular Formula

C10H7FO2S

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C10H7FO2S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H

InChI Key

MYKMYBMCWFRCHA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)F

Protein Research

  • Protein-Protein Interactions: NSF serves as a valuable tool in studying protein-protein interactions. It covalently binds to the amine groups of proteins, forming a stable bond. This property allows researchers to crosslink proteins, essentially stitching them together. By analyzing the crosslinked proteins, scientists can gain insights into how proteins interact with each other, which is crucial for understanding various cellular processes [].

Material Science

  • Surface Modification: NSF's ability to react with amine groups makes it applicable in surface modification. Scientists can introduce amine functionalities onto surfaces, and subsequently, the NSF molecule can bind to them. This strategy allows for the attachment of various molecules onto the surface, creating tailored properties for specific applications [].

1-Naphthalenesulfonyl fluoride is an organic compound with the molecular formula C10H9FOSC_{10}H_9FOS. It features a naphthalene ring substituted with a sulfonyl fluoride group, making it a member of the sulfonyl fluoride family. This compound is notable for its role in synthetic chemistry, particularly as a reactive electrophile due to the presence of the sulfonyl fluoride moiety, which can participate in various chemical transformations. The compound is often utilized in the development of pharmaceuticals and in biochemical research for modifying proteins and nucleic acids through click chemistry methodologies .

As mentioned earlier, NSF's primary mechanism of action in scientific research involves its reactivity with hydroxyl groups. This property allows it to act as a linker molecule for bioconjugation. By forming a covalent bond with biomolecules through their hydroxyl groups, NSF facilitates the attachment of various functional groups, probes, or labels to these biomolecules [, ]. This labeling process proves valuable in various applications, such as protein purification, drug discovery, and studying protein-protein interactions.

  • Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles, leading to the formation of sulfonamides or other derivatives. This reaction is significant for synthesizing biologically active compounds.
  • Addition Reactions: The compound can react with various nucleophiles such as amines or alcohols, resulting in the formation of sulfonamide or sulfonate esters, respectively.
  • Click Chemistry: The sulfonyl fluoride group can serve as a connector in click chemistry applications, allowing for the assembly of complex molecules linked by sulfur dioxide .

1-Naphthalenesulfonyl fluoride exhibits biological activity primarily through its ability to modify proteins. It acts as a potent inhibitor of serine proteases by covalently modifying the active site serine residue. This property makes it valuable in studying enzyme mechanisms and in drug development aimed at targeting proteases involved in various diseases, including cancer and inflammation .

Several methods are available for synthesizing 1-naphthalenesulfonyl fluoride:

  • Direct Sulfonation: Naphthalene can be treated with chlorosulfonic acid followed by reaction with hydrogen fluoride to yield 1-naphthalenesulfonyl fluoride.
  • Fluorination of Sulfonyl Chloride: Starting from 1-naphthalenesulfonyl chloride, treatment with a fluorinating agent (e.g., potassium fluoride) can produce 1-naphthalenesulfonyl fluoride.
  • Alternative Synthetic Routes: Various alternative synthetic pathways have been explored, often involving different reagents and conditions tailored to optimize yield and purity .

1-Naphthalenesulfonyl fluoride has several important applications:

  • Biochemical Research: It is widely used to study protease activity and mechanisms due to its ability to inhibit serine proteases.
  • Pharmaceutical Development: The compound serves as an intermediate in synthesizing drugs targeting specific enzymes.
  • Chemical Biology: It plays a role in click chemistry for creating complex molecular architectures linked through sulfonyl groups .

Research has demonstrated that 1-naphthalenesulfonyl fluoride interacts specifically with serine proteases, leading to irreversible inhibition. Studies have shown that this compound can effectively block enzymatic activity by modifying the active site serine residue, providing insights into enzyme function and potential therapeutic targets. Furthermore, its reactivity profile allows for investigations into protein-ligand interactions and enzyme kinetics .

Several compounds share structural similarities with 1-naphthalenesulfonyl fluoride. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
1-Naphthalenesulfonyl chlorideC10H9ClOSC_{10}H_9ClOSChloride instead of fluoride; less reactive
5-Nitro-1-naphthalenesulfonyl fluorideC10H6FNO4SC_{10}H_6FNO_4SNitro group adds electron-withdrawing character; alters reactivity
2-Naphthalenesulfonyl fluorideC10H9FOSC_{10}H_9FOSDifferent position of sulfonyl group; may exhibit different biological activities

1-Naphthalenesulfonyl fluoride stands out due to its specific reactivity towards serine proteases and its utility in click chemistry applications. Its unique structure allows it to participate in diverse

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Naphthalene-1-sulfonyl fluoride

Dates

Modify: 2023-08-19

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